Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne in the presence of a copper catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the chlorophenyl group.
Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the chlorophenyl group.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl or chlorophenyl groups.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions disrupt the normal function of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 2-(2-bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate: The bromine atom replaces the chlorine, affecting its reactivity and biological activity.
Uniqueness
The presence of both the trifluoromethyl and chlorophenyl groups in Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate makes it unique. These groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate, a compound with CAS number 2379918-31-5, belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, providing insights into its synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C11H7ClF3N3O2. The compound features a triazole ring substituted with a chlorophenyl group and a trifluoromethyl group, which are critical for its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study reported its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing IC50 values indicative of moderate to high potency.
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 | 25 |
MDA-MB-231 | 30 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in microbial or cancer cells. For instance, they may interfere with DNA synthesis or disrupt cellular signaling pathways essential for cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of various triazole derivatives, this compound was found to outperform several established antibiotics against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.
Case Study 2: Anticancer Activity in Animal Models
A recent animal model study investigated the anticancer properties of this compound. Mice implanted with tumor cells were treated with varying doses of this compound. The results demonstrated significant tumor reduction compared to control groups, suggesting its potential as an effective anticancer agent.
Properties
Molecular Formula |
C11H7ClF3N3O2 |
---|---|
Molecular Weight |
305.64 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-20-10(19)8-9(11(13,14)15)17-18(16-8)7-5-3-2-4-6(7)12/h2-5H,1H3 |
InChI Key |
GUMBLHQGELNTJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.